3-(2-Amino-1,1-difluoroethyl)cyclohexan-1-one
CAS No.:
Cat. No.: VC17801587
Molecular Formula: C8H13F2NO
Molecular Weight: 177.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H13F2NO |
|---|---|
| Molecular Weight | 177.19 g/mol |
| IUPAC Name | 3-(2-amino-1,1-difluoroethyl)cyclohexan-1-one |
| Standard InChI | InChI=1S/C8H13F2NO/c9-8(10,5-11)6-2-1-3-7(12)4-6/h6H,1-5,11H2 |
| Standard InChI Key | HNOZIFYUDVPWIH-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(CC(=O)C1)C(CN)(F)F |
Introduction
Molecular and Structural Characteristics
Chemical Identity
3-(2-Amino-1,1-difluoroethyl)cyclohexan-1-one (IUPAC name: 3-(2-amino-1,1-difluoroethyl)cyclohexan-1-one) is a bicyclic organic compound with the molecular formula C₈H₁₃F₂NO and a molecular weight of 177.19 g/mol. Its structure features a cyclohexanone ring substituted at the 3-position with a 2-amino-1,1-difluoroethyl group. The compound’s Standard InChI and InChIKey are provided below:
| Property | Value |
|---|---|
| Standard InChI | InChI=1S/C8H13F2NO/c9-8(10,5-11)6-2-1-3-7(12)4-6/h6H,1-5,11H2 |
| Standard InChIKey | Not explicitly provided in available sources |
Stereoelectronic Features
The cyclohexanone ring adopts a chair conformation, with the ketone group at position 1 contributing to polarity and hydrogen-bonding potential. The 2-amino-1,1-difluoroethyl substituent introduces steric bulk and electronic effects:
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Fluorine atoms: Their high electronegativity induces strong C–F dipole moments (≈1.41 D), enhancing metabolic stability and lipophilicity .
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Amino group: The –NH₂ moiety enables participation in hydrogen bonding and serves as a handle for further functionalization (e.g., acylation, sulfonation).
Synthetic Methodologies
Nucleophilic Difluoromethylation
A plausible strategy involves the reaction of 3-bromocyclohexanone with a difluoromethylamine precursor. For example, azidodifluoromethyl phenyl sulfone (1), synthesized via deprotonation of difluoromethyl phenyl sulfone followed by azidation , could serve as a difluoromethylating agent. Subsequent Staudinger or Huisgen cycloaddition might introduce the amino group .
Reductive Amination
Condensation of 3-(1,1-difluoro-2-oxoethyl)cyclohexan-1-one with ammonia under reducing conditions (e.g., NaBH₃CN) could yield the target compound. This method mirrors the synthesis of β-amino ketones but requires optimization to avoid over-reduction of the ketone.
Isolation and Purification
Post-synthetic workup likely involves extraction with polar aprotic solvents (e.g., DMF, THF) and chromatography on silica gel. The compound’s amine functionality may necessitate derivatization (e.g., Boc protection) to prevent decomposition during purification .
Physicochemical and Spectroscopic Properties
Spectral Data
While experimental NMR/IR/MS data for 3-(2-Amino-1,1-difluoroethyl)cyclohexan-1-one remain unpublished, predictions based on analogs include:
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¹H NMR: A triplet for CHF₂ (δ ≈ 5.8 ppm, J = 56 Hz) and a broad singlet for –NH₂ (δ ≈ 1.5–2.5 ppm) .
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HRMS: A molecular ion peak at m/z 177.19 [M+H]⁺.
Solubility and Stability
The compound is expected to exhibit limited water solubility (≈1–5 mg/mL) due to its hydrophobic cyclohexane ring. Stability studies are absent, but fluorinated amines generally resist oxidative degradation better than their non-fluorinated counterparts.
Structural Analogues and Comparative Analysis
Analogues with Modified Fluorination
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3-(1,1-Difluoroethyl)cyclohexan-1-one: Lacks the amino group, reducing hydrogen-bonding capacity and reactivity.
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3-(2-Aminoethyl)cyclohexan-1-one: Non-fluorinated variant with higher polarity and lower metabolic stability.
Functional Group Variations
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